Dimethyl 5-phenylethynylisophthalate
Description
Dimethyl 5-phenylethynylisophthalate (C₁₈H₁₄O₄) is an aromatic diester derivative of isophthalic acid, featuring a phenylethynyl substituent at the 5-position of the benzene ring. This compound is structurally characterized by two methyl ester groups at the 1- and 3-positions and a phenylethynyl (–C≡C–C₆H₅) group at the 5-position. The phenylethynyl moiety introduces steric bulk and electronic effects, making it a candidate for applications in organic synthesis, coordination chemistry, and materials science.
Properties
CAS No. |
217655-36-2 |
|---|---|
Molecular Formula |
C18H14O4 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
dimethyl 5-(2-phenylethynyl)benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C18H14O4/c1-21-17(19)15-10-14(11-16(12-15)18(20)22-2)9-8-13-6-4-3-5-7-13/h3-7,10-12H,1-2H3 |
InChI Key |
MFUCJGRHFRTUDY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C#CC2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between dimethyl 5-phenylethynylisophthalate and its analogs:
Key Findings from Comparative Analysis :
Substituent Effects on Reactivity: The phenylethynyl group in this compound enhances steric hindrance compared to the smaller ethynyl (–C≡CH) group in dimethyl 5-ethynylisophthalate. This may reduce catalytic activity in sterically sensitive reactions but improve thermal stability in polymer matrices . The iodo substituent in dimethyl 5-iodoisophthalate facilitates halogen-bonding interactions, making it advantageous in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the ethynyl/phenylethynyl groups are more suited for alkyne-based coupling (e.g., Sonogashira) .
Thermal and Chemical Stability :
- Methyl esters (as in this compound) generally exhibit higher hydrolytic stability than ethyl esters (e.g., diethyl phthalate), which are prone to esterase-mediated degradation .
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